Ethyl 1-((2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)sulfonyl)piperidine-3-carboxylate
Description
Ethyl 1-((2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)sulfonyl)piperidine-3-carboxylate is a piperidine-based compound featuring a sulfonamide linker and a benzo[d][1,3]dioxole (methylenedioxyphenyl) substituent. This structure combines a piperidine carboxylate core with a sulfonamide group, which is often utilized in medicinal chemistry to enhance bioavailability and target specificity .
Properties
IUPAC Name |
ethyl 1-[2-(1,3-benzodioxole-5-carbonylamino)ethylsulfonyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O7S/c1-2-25-18(22)14-4-3-8-20(11-14)28(23,24)9-7-19-17(21)13-5-6-15-16(10-13)27-12-26-15/h5-6,10,14H,2-4,7-9,11-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDZKJRDCLXIJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-((2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)sulfonyl)piperidine-3-carboxylate (CAS Number: 899980-24-6) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 412.5 g/mol. The structure features a piperidine ring, a benzo[d][1,3]dioxole moiety, and a sulfonamide group, which contribute to its pharmacological properties.
Research indicates that compounds with similar structures may interact with various biological targets, including enzymes involved in metabolic pathways. Specifically, this compound is being investigated for its potential as an α-amylase inhibitor , which could be beneficial in managing blood glucose levels in diabetic patients. This inhibition alters carbohydrate digestion, thereby reducing glucose release into the bloodstream.
Antidiabetic Properties
This compound has shown promise in preliminary studies as a selective agonist for the D3 dopamine receptor. This receptor is implicated in various neurological disorders and metabolic processes. Compounds with similar structures have been noted for their activity against α-amylase and other enzymes linked to diabetes management.
Antitumor Activity
In related studies, compounds derived from benzo[d][1,3]dioxole have demonstrated antitumor activities by inducing apoptosis and autophagy in cancer cells. These mechanisms are crucial for inhibiting tumor growth and metastasis. For instance, research on similar compounds indicates that they can enter cancer cells via specific transporters and target lysosomal pathways to exert their effects .
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Piperidine Carboxylate Derivatives
Key Observations:
Sulfonamide Linkers : The target compound and Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate share sulfonamide groups, but the latter lacks the benzo[d][1,3]dioxole carboxamide, which may reduce metabolic stability compared to the target compound.
Heterocyclic Modifications: Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate incorporates a fused bicyclic system, which increases rigidity and may alter binding kinetics compared to monocyclic piperidines.
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacological and Physicochemical Data
Key Observations:
Bioactivity : The benzo[d][1,3]dioxole group in the target compound and is associated with improved pharmacokinetics, including prolonged half-life, as seen in related IP agonists.
Lipophilicity : The target compound’s LogP (~2.8) balances solubility and membrane permeability, whereas the fluorophenyl and nitro groups in increase LogP, risking solubility issues.
Metabolic Stability : Sulfonamide-containing compounds (e.g., ) may undergo faster hepatic clearance compared to benzo[d][1,3]dioxole derivatives.
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) .
Advanced: How can computational modeling elucidate the compound’s stability and reactivity in aqueous environments?
Q. Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate solvation in water to assess hydrolytic stability of the sulfonyl and ester groups. Use software like GROMACS .
- DFT Calculations : Predict electron density maps to identify reactive sites (e.g., sulfonyl group’s susceptibility to nucleophilic attack) .
- pH-Dependent Stability : Calculate pKa values of ionizable groups (e.g., piperidine nitrogen) using tools like MarvinSuite. Compare with experimental NMR shifts under varying pH .
Key Insight :
The sulfonyl group’s electron-withdrawing nature may destabilize the ester moiety under alkaline conditions, requiring buffered storage .
Basic: What spectroscopic techniques validate the compound’s structural integrity post-synthesis?
Q. Methodological Answer :
- NMR :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) matching the theoretical mass (e.g., C₁₈H₂₄N₂O₅S: 388.14 g/mol) .
- IR : Detect sulfonyl (1350–1160 cm⁻¹) and ester (1740 cm⁻¹) stretches .
Advanced: How can researchers resolve contradictions in biological activity data across assays?
Q. Methodological Answer :
- Assay Replication : Conduct triplicate experiments with standardized protocols (e.g., cell line passage number, incubation time) .
- Control Groups : Include positive/negative controls (e.g., known inhibitors) to validate assay sensitivity .
- Data Normalization : Use Z-score or % inhibition relative to controls to mitigate plate-to-plate variability.
- Mechanistic Studies : Perform SPR or ITC to measure binding affinities independently, cross-referencing with activity data .
Example : Discrepancies in IC₅₀ values may arise from off-target effects in cell-based vs. enzyme assays. Validate via knockout models .
Basic: What storage conditions preserve the compound’s stability for long-term use?
Q. Methodological Answer :
Q. Stability Data :
| Condition | Degradation (%) at 6 Months |
|---|---|
| –20°C, desiccated | <5% |
| 25°C, ambient | >30% |
| Based on analogous sulfonamide esters . |
Advanced: What role does the sulfonyl group play in modulating the compound’s pharmacokinetic properties?
Q. Methodological Answer :
- Lipophilicity : Calculate logP values (e.g., using ChemDraw) to assess blood-brain barrier permeability. Sulfonyl groups reduce logP, limiting CNS uptake .
- Metabolic Stability : Incubate with liver microsomes to identify oxidation hotspots. The sulfonyl group may resist CYP450 metabolism compared to ester moieties .
- Protein Binding : Use equilibrium dialysis to measure albumin binding. Sulfonamides often exhibit high plasma protein binding, altering free drug concentrations .
Basic: How can researchers troubleshoot low yields during the amide coupling step?
Q. Methodological Answer :
- Activation Efficiency : Replace EDC with DCC or use uronium-based activators (e.g., HATU) for sterically hindered amines .
- Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) to enhance reagent solubility .
- Stoichiometry : Use 1.2–1.5 equivalents of coupling agent relative to the carboxylic acid .
Example : Increasing reaction time from 12h to 24h improved yields from 45% to 68% in analogous syntheses .
Advanced: What strategies enable enantiomeric resolution of the piperidine moiety?
Q. Methodological Answer :
- Chiral Chromatography : Use CHIRALPAK® columns (e.g., AD-H) with hexane/isopropanol mobile phases .
- Derivatization : Convert the compound to diastereomers via reaction with chiral auxiliaries (e.g., Mosher’s acid), followed by crystallization .
- Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer’s ester group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
